molecular formula C11H9ClO3 B1609121 (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid CAS No. 879475-90-8

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

Cat. No. B1609121
CAS RN: 879475-90-8
M. Wt: 224.64 g/mol
InChI Key: LJUUKSDHSFDRBS-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid, also known as CMBA, is an organic compound with an aromatic ring structure. It is a white, crystalline solid with a melting point of 140-142 °C. CMBA has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and materials science.

Scientific Research Applications

Crystal Structure and Chemical Interactions

  • Compound Preparation and Crystal Structure : The compound methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, closely related to the requested chemical, was prepared using oxidation methods. Its crystal structure is characterized by specific interactions, including aromatic π–π interactions and C—H⋯π interactions. These structural details are critical for understanding the compound's potential applications in material science and pharmaceuticals (Choi et al., 2008).

  • Stabilization Mechanisms in Crystal Structures : Studies on similar benzofuran derivatives show that these compounds exhibit stabilization through aromatic π–π interactions and intermolecular hydrogen bonding. This knowledge is important for the development of new materials and drugs (Choi et al., 2009).

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of benzofuran derivatives, including the target compound, often involves reactions catalyzed by Lewis acids or other catalysts. These synthesis methods are vital for creating various derivatives for research and industrial applications (Choi et al., 2006).

  • Photophysical and DFT Studies : Studies on benzofuran derivatives, such as (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have focused on their photophysical properties and solvent effects. Such research is crucial for developing fluorescent materials and understanding the interaction of these compounds with various solvents (Maridevarmath et al., 2019).

Biological Applications

  • Antimicrobial Activity : Benzofuran derivatives have been studied for their potential antimicrobial properties. For example, research on novel series of benzofuran-containing compounds has shown promising antibacterial activity against pathogens like S. aureus and E. coli. This suggests potential applications in the development of new antibacterial agents (Idrees et al., 2020).

properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUUKSDHSFDRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406086
Record name (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879475-90-8
Record name (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid
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(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid
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(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid
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Reactant of Route 6
Reactant of Route 6
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